Comparative Binding Affinity and Receptor Selectivity: Alvimopan vs. Naloxone
Alvimopan demonstrates superior binding affinity for the mu-opioid receptor (MOR) compared to the classic opioid antagonist naloxone. Its high affinity and selectivity for peripheral receptors are quantified by inhibition constants (Ki) [1]. This higher affinity supports its potent peripheral action at low systemic exposure, differentiating it from non-selective or centrally-acting antagonists [2].
| Evidence Dimension | Binding Affinity (Ki) for Human Mu-Opioid Receptor |
|---|---|
| Target Compound Data | 0.77 nM |
| Comparator Or Baseline | Naloxone: 3.7 nM |
| Quantified Difference | Alvimopan Ki is 4.8-fold lower (higher affinity) than naloxone |
| Conditions | In vitro radioligand binding assay |
Why This Matters
Procurement of alvimopan over generic naloxone is justified for research or therapeutic contexts requiring high-potency, peripherally-selective MOR antagonism without central nervous system penetration.
- [1] Neary P, Delaney CP. Alvimopan. Expert Opin Investig Drugs. 2005;14(4):479-88. View Source
- [2] ScienceDirect. Alvimopan - an overview (K_D and Ki values). View Source
